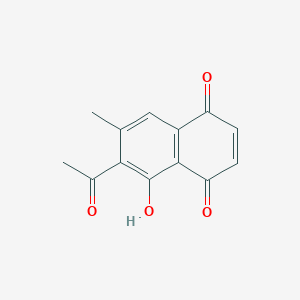
1,4-Naphthalenedione, 6-acetyl-5-hydroxy-7-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Naphthalenedione, 6-acetyl-5-hydroxy-7-methyl-, also known as juglone, is a naturally occurring organic compound found in the roots, leaves, and bark of the black walnut tree. It has been used for centuries as a natural dye and in traditional medicine for its antimicrobial, antifungal, and anti-inflammatory properties. In recent years, juglone has gained attention in scientific research for its potential applications in various fields, including cancer treatment, agriculture, and environmental remediation.
Mecanismo De Acción
Juglone exerts its biological effects through various mechanisms, including the inhibition of specific enzymes and signaling pathways involved in cellular processes such as apoptosis, cell cycle regulation, and DNA repair. Juglone has also been found to generate reactive oxygen species, which can induce oxidative stress and damage to cellular components such as DNA and proteins.
Efectos Bioquímicos Y Fisiológicos
Juglone has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of immune function. Juglone has also been found to have antioxidant properties, which can protect cells from oxidative damage and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,4-Naphthalenedione, 6-acetyl-5-hydroxy-7-methyl- in lab experiments is its availability in natural sources, such as the black walnut tree. Juglone is also relatively easy to synthesize through chemical methods. However, one limitation of using 1,4-Naphthalenedione, 6-acetyl-5-hydroxy-7-methyl- in lab experiments is its potential toxicity to cells and organisms at high concentrations. Juglone has also been found to have low solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 1,4-Naphthalenedione, 6-acetyl-5-hydroxy-7-methyl-. One area of interest is the development of 1,4-Naphthalenedione, 6-acetyl-5-hydroxy-7-methyl--based therapies for cancer treatment. Further studies are needed to determine the optimal dosage and delivery method for 1,4-Naphthalenedione, 6-acetyl-5-hydroxy-7-methyl--based therapies, as well as their safety and efficacy in clinical trials.
Another potential future direction is the use of 1,4-Naphthalenedione, 6-acetyl-5-hydroxy-7-methyl- in environmental remediation. Juglone has been found to have potential applications in the removal of heavy metals and other pollutants from soil and water. Further studies are needed to determine the effectiveness of 1,4-Naphthalenedione, 6-acetyl-5-hydroxy-7-methyl--based remediation methods and their potential impact on the environment.
Conclusion:
In conclusion, 1,4-Naphthalenedione, 6-acetyl-5-hydroxy-7-methyl- is a naturally occurring organic compound with potential applications in various fields, including cancer treatment, agriculture, and environmental remediation. Further research is needed to fully understand the mechanisms of action and potential benefits and limitations of 1,4-Naphthalenedione, 6-acetyl-5-hydroxy-7-methyl- in these areas.
Aplicaciones Científicas De Investigación
Juglone has been extensively studied for its potential applications in cancer treatment. It has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines, including breast, lung, and prostate cancer. Juglone has also been found to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in tumor growth and metastasis.
In addition to cancer treatment, 1,4-Naphthalenedione, 6-acetyl-5-hydroxy-7-methyl- has also been studied for its potential applications in agriculture. It has been shown to have antimicrobial and antifungal properties, making it a potential alternative to synthetic pesticides and fungicides. Juglone has also been found to enhance plant growth and improve soil quality by promoting the growth of beneficial microorganisms.
Propiedades
Número CAS |
1991-28-2 |
|---|---|
Nombre del producto |
1,4-Naphthalenedione, 6-acetyl-5-hydroxy-7-methyl- |
Fórmula molecular |
C13H10O4 |
Peso molecular |
230.22 g/mol |
Nombre IUPAC |
6-acetyl-5-hydroxy-7-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C13H10O4/c1-6-5-8-9(15)3-4-10(16)12(8)13(17)11(6)7(2)14/h3-5,17H,1-2H3 |
Clave InChI |
ZQLJQHMLZSOCMZ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=O)C=CC2=O)C(=C1C(=O)C)O |
SMILES canónico |
CC1=CC2=C(C(=O)C=CC2=O)C(=C1C(=O)C)O |
Otros números CAS |
1991-28-2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



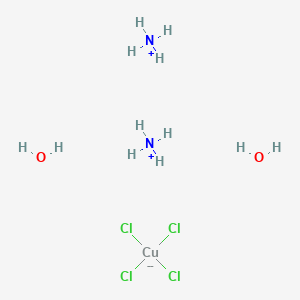
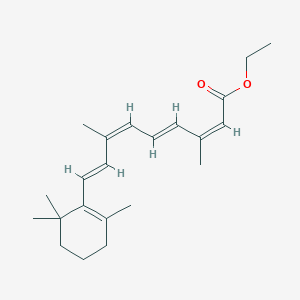
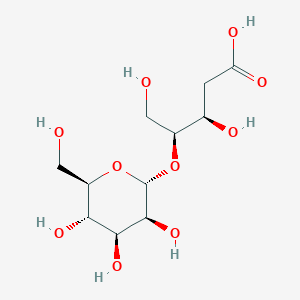
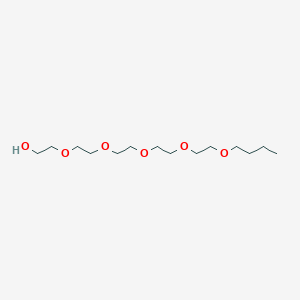
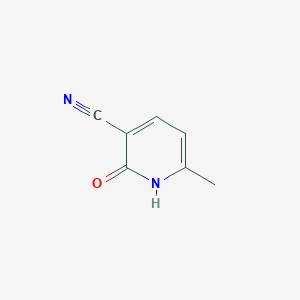
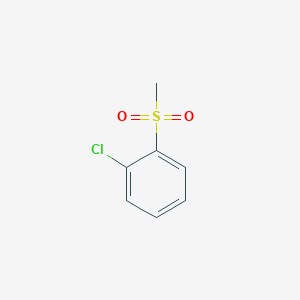
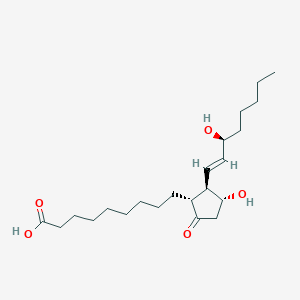
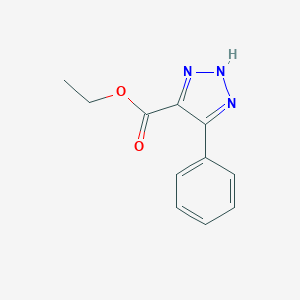
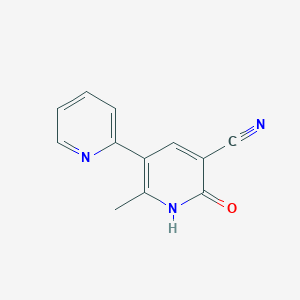
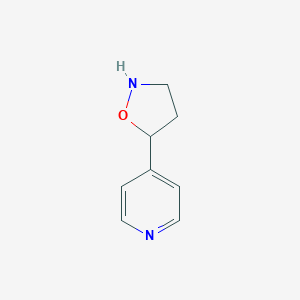
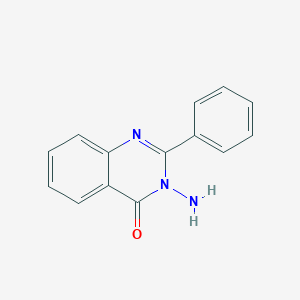
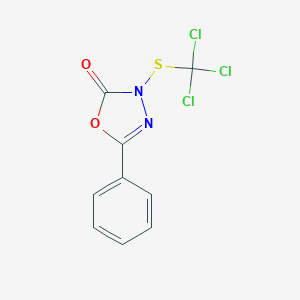
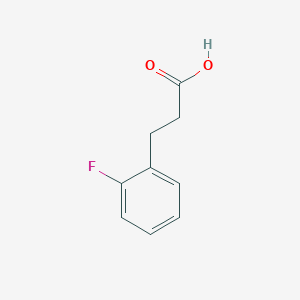
![[17-(1-acetyloxyethyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B155347.png)